An In-depth Technical Guide to (E)-1-bromopent-2-ene: A Versatile Reagent in Organic Synthesis
An In-depth Technical Guide to (E)-1-bromopent-2-ene: A Versatile Reagent in Organic Synthesis
This technical guide provides a comprehensive overview of (E)-1-bromopent-2-ene, a valuable and versatile reagent in the field of organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nomenclature, physicochemical properties, synthesis, reactivity, and practical applications of this compound, emphasizing the rationale behind its synthetic utility and providing actionable experimental protocols.
Nomenclature and Identification
The precise identification of a chemical entity is paramount for reproducible scientific research. The compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.
IUPAC Name: (E)-1-bromopent-2-ene[1][2][3]
This name is derived from the following structural features:
-
pent- : Indicates a five-carbon backbone.
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-2-ene : Specifies a carbon-carbon double bond between the second and third carbon atoms.
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1-bromo- : Denotes a bromine atom substituted at the first carbon position.
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(E)- : From the German entgegen, this stereochemical descriptor indicates that the higher-priority substituents on the carbons of the double bond are on opposite sides.
Due to its utility and historical usage, (E)-1-bromopent-2-ene is also known by several synonyms in scientific literature and chemical catalogs.[1][4][5][6] Understanding these alternative names is crucial for comprehensive literature searches and procurement.
Common Synonyms:
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is essential for its safe handling, storage, and effective application in experimental design. The key properties of (E)-1-bromopent-2-ene are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₉Br | [1][2][3][5] |
| Molecular Weight | 149.03 g/mol | [1][2][3] |
| Boiling Point | 122 °C (lit.) | [5][7] |
| Density | 1.26 g/mL at 25 °C (lit.) | [5][7] |
| Refractive Index (n20/D) | 1.4785 (lit.) | [5][7] |
| Flash Point | 23 °C (73.4 °F) - closed cup | [7] |
| CAS Number | 7348-71-2 | [7][8][9] |
Synthesis of (E)-1-bromopent-2-ene
The most common and efficient method for the synthesis of (E)-1-bromopent-2-ene is through the allylic bromination of (E)-pent-2-ene.[1] This reaction is a cornerstone of organic synthesis, and understanding its mechanism is key to optimizing reaction conditions and predicting potential side products.
Reaction Principle: Free Radical Halogenation
The synthesis typically employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as benzoyl peroxide or AIBN, or upon photochemical initiation.[1] The reaction proceeds via a free-radical chain mechanism, which is favored due to the stability of the intermediate allylic radical.
Reaction Mechanism
The synthesis of (E)-1-bromopent-2-ene can be dissected into three key stages: initiation, propagation, and termination.
Caption: Free radical mechanism for the synthesis of (E)-1-bromopent-2-ene.
Expert Insight: The use of NBS is critical here. It maintains a low, steady concentration of molecular bromine (Br₂), which is generated in situ. This is crucial to favor allylic substitution over the competing electrophilic addition of bromine across the double bond. High concentrations of Br₂ would lead to the formation of 2,3-dibromopentane.
Experimental Protocol: Synthesis of (E)-1-bromopent-2-ene
This protocol outlines a general procedure for the laboratory-scale synthesis of (E)-1-bromopent-2-ene.
Materials:
-
(E)-pent-2-ene
-
N-bromosuccinimide (NBS)
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Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Radical initiator (e.g., AIBN or benzoyl peroxide) or a UV lamp
-
Anhydrous sodium sulfate (Na₂SO₄)
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Separatory funnel, round-bottom flask, condenser, and distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (E)-pent-2-ene in CCl₄.
-
Add N-bromosuccinimide and a catalytic amount of the radical initiator to the solution.
-
Heat the mixture to reflux or irradiate with a UV lamp to initiate the reaction. The reaction progress can be monitored by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate out of the solution.
-
Filter the mixture to remove the succinimide.
-
Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic byproducts.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure (E)-1-bromopent-2-ene.[1]
Reactivity and Applications in Synthesis
(E)-1-bromopent-2-ene is a bifunctional molecule, possessing both a reactive carbon-bromine bond and a carbon-carbon double bond.[1][7] This dual reactivity makes it a valuable building block in a variety of organic transformations, particularly in the synthesis of complex molecules and pharmaceutical intermediates.
Nucleophilic Substitution Reactions
The primary bromide in (E)-1-bromopent-2-ene is an excellent electrophile and readily undergoes nucleophilic substitution, predominantly via an Sₙ2 mechanism.[1] This allows for the facile introduction of a wide array of functional groups at the C1 position.
Caption: General workflow for a nucleophilic substitution reaction.
Grignard Reagent Formation
(E)-1-bromopent-2-ene can be converted into its corresponding Grignard reagent, (E)-pent-2-en-1-ylmagnesium bromide, by reacting it with magnesium metal in an ethereal solvent.[7] This organometallic reagent is a potent nucleophile and a valuable tool for forming new carbon-carbon bonds.[7]
Asymmetric Allylic Alkylation
In the field of drug development, the stereoselective synthesis of chiral molecules is of utmost importance. (E)-1-bromopent-2-ene is a key substrate in transition metal-catalyzed asymmetric allylic alkylation (AAA) reactions.[10] By employing chiral ligands with metals such as palladium or iridium, chemists can achieve high enantioselectivity in the formation of C-C, C-N, and C-O bonds.[10] This methodology provides access to a wide range of chiral building blocks for the synthesis of bioactive compounds.[10]
Safety and Handling
(E)-1-bromopent-2-ene is a flammable liquid and can cause irritation to the eyes and respiratory system.[1][5] It is imperative to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] Keep it away from sources of ignition.[1][5] In case of accidental contact with eyes, rinse immediately with plenty of water and seek medical advice.[1][5]
References
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(E)-1-bromopent-2-ene;bromide - PubChem. [Link]
-
1-Bromo-pent-2-ene | C5H9Br | CID 140715 - PubChem. [Link]
-
(E)-1-bromo-2-pentene - ChemBK. [Link]
-
1-Bromo-2-pentene, predominantly trans | C5H9Br | CID 5463000 - PubChem. [Link]
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